REACTION_CXSMILES
|
Cl[CH2:2][C:3](=O)[CH2:4][C:5]([O:7][CH3:8])=[O:6].[CH3:10][NH:11][C:12]([NH2:14])=[S:13]>CO>[CH3:10][NH:11][C:12]1[S:13][CH:2]=[C:3]([CH2:4][C:5]([O:7][CH3:8])=[O:6])[N:14]=1
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
|
ClCC(CC(=O)OC)=O
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
CNC(=S)N
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Name
|
|
Quantity
|
5 mL
|
Type
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solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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CUSTOM
|
Details
|
ethanol evaporated
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Type
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ADDITION
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Details
|
diluted with saturated sodium bicarbonate
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layers were dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the reaction mixture purified by a standard method
|
Name
|
|
Type
|
product
|
Smiles
|
CNC=1SC=C(N1)CC(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |